molecular formula C10H18ClN B13485266 1-(4-Methylcyclohexyl)prop-2-yn-1-amine hydrochloride

1-(4-Methylcyclohexyl)prop-2-yn-1-amine hydrochloride

Cat. No.: B13485266
M. Wt: 187.71 g/mol
InChI Key: ZBHKFUDUOZCNRJ-UHFFFAOYSA-N
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Description

1-(4-Methylcyclohexyl)prop-2-yn-1-amine hydrochloride is a chemical compound with a unique structure that includes a cyclohexyl ring substituted with a methyl group and a prop-2-yn-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylcyclohexyl)prop-2-yn-1-amine hydrochloride typically involves the coupling of cyclohexanone, amines, and alkynes. One common method is the copper(II) chloride-catalyzed three-component coupling reaction. This reaction is carried out under solvent-free conditions at elevated temperatures (around 110°C) with a catalyst loading of 5 mol% CuCl2 .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylcyclohexyl)prop-2-yn-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double or triple bonds to single bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or alkenes.

Scientific Research Applications

1-(4-Methylcyclohexyl)prop-2-yn-1-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methylcyclohexyl)prop-2-yn-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. By inhibiting MAO, the compound can increase the levels of neurotransmitters in the brain, potentially providing therapeutic benefits for neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Methylcyclohexyl)prop-2-yn-1-amine hydrochloride is unique due to its specific structural features, which may confer distinct biological and chemical properties compared to other similar compounds. Its cyclohexyl ring and prop-2-yn-1-amine moiety may contribute to its unique reactivity and potential therapeutic effects.

Properties

Molecular Formula

C10H18ClN

Molecular Weight

187.71 g/mol

IUPAC Name

1-(4-methylcyclohexyl)prop-2-yn-1-amine;hydrochloride

InChI

InChI=1S/C10H17N.ClH/c1-3-10(11)9-6-4-8(2)5-7-9;/h1,8-10H,4-7,11H2,2H3;1H

InChI Key

ZBHKFUDUOZCNRJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C(C#C)N.Cl

Origin of Product

United States

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